molecular formula C10H12ClN B11911322 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11911322
M. Wt: 181.66 g/mol
InChI Key: AKFIYSBOLCLDND-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: is a chemical compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 1st position of the indane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the hydrogenation of indene derivatives. One common method involves the reduction of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indane derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of indane derivatives on cellular processes. It has shown potential in modulating enzyme activities and receptor interactions .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

  • 5-chloro-2,3-dihydro-1H-inden-1-amine
  • 4-methyl-2,3-dihydro-1H-inden-1-amine
  • 5-chloro-4-methyl-1H-indene

Comparison: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a chlorine atom and a methyl group on the indane ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds . For example, the presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3

InChI Key

AKFIYSBOLCLDND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2N)Cl

Origin of Product

United States

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